molecular formula C5H15ClN2 B8235952 N,N-Dimethyl-1,3-propanediamine Dihydrochloride

N,N-Dimethyl-1,3-propanediamine Dihydrochloride

Cat. No.: B8235952
M. Wt: 138.64 g/mol
InChI Key: YPZQGLHSWQWXAO-UHFFFAOYSA-N
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Description

Chemical Structure: N,N-Dimethyl-1,3-propanediamine dihydrochloride (C₅H₁₄N₂·2HCl, molecular weight 175.10 g/mol) is the dihydrochloride salt of N,N-dimethyl-1,3-propanediamine (DMAPA), a secondary aliphatic diamine. It exists as a white to off-white crystalline solid with a melting point of 187–191°C and high water solubility (>20 mg/mL) .

Properties

IUPAC Name

N',N'-dimethylpropane-1,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.ClH/c1-7(2)5-3-4-6;/h3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZQGLHSWQWXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In industrial settings, the hydrogenation method is preferred due to its high yield and efficiency. The process involves continuous flow reactors and the use of robust catalysts to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-1,3-propanediamine Dihydrochloride can undergo oxidation reactions to form corresponding amine oxides.

    Reduction: The compound can be reduced to form primary amines under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Synthesis and Chemical Reactions

N,N-Dimethyl-1,3-propanediamine dihydrochloride is utilized as a building block in organic synthesis. It can participate in various chemical reactions due to its amine functional groups. The compound's ability to form stable complexes makes it valuable in the synthesis of more complex molecules.

Biochemical Applications

  • Protein Purification :
    • This compound has been used as a displacer in cation exchange chromatography. It aids in the purification of proteins by selectively displacing them from resin-bound states, thus enhancing the efficiency of protein separation techniques .
  • Antimicrobial Studies :
    • Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, it has shown potential as a surfactant with antimicrobial activity against various bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves disruption of bacterial cell membranes, leading to cell death .

Protein Displacement in Chromatography

A study demonstrated the effectiveness of this compound as a displacer in high-throughput screening for protein purification. It was employed to identify selective displacers for protein pairs, showcasing its utility in biotechnological applications .

Antimicrobial Activity Assessment

In comparative studies, derivatives of N,N-dimethyl-1,3-propanediamine were tested against common pathogens. The results indicated that these compounds could disrupt cell membranes effectively, making them potential candidates for developing new antimicrobial agents .

Mechanism of Action

Molecular Targets and Pathways: N,N-Dimethyl-1,3-propanediamine Dihydrochloride exerts its effects primarily through its ability to act as a nucleophile in various chemical reactions. It targets electrophilic centers in molecules, facilitating the formation of new chemical bonds. The compound’s mechanism of action involves the donation of electron pairs from the nitrogen atoms to electrophilic sites, leading to the formation of stable products .

Comparison with Similar Compounds

Research Insights and Trends

  • DMAPA Derivatives : Structural modifications (e.g., PEGylation) are being explored to reduce toxicity while retaining targeting efficacy .
  • Green Synthesis : Continuous-flow hydrogenation of DMAPA minimizes waste, aligning with sustainable chemistry trends .
  • Toxicity Mitigation : CP-31398 analogues with modified alkyl chains or hydroxyl groups show promise in lowering metabolic toxicity .

Biological Activity

N,N-Dimethyl-1,3-propanediamine dihydrochloride (DMAPD) is an organic compound that belongs to the class of diamines. It is recognized for its biological activity, particularly in the context of its potential applications in pharmaceuticals and toxicological studies. This article explores the biological activity, toxicity, and related research findings associated with DMAPD.

  • Chemical Formula : C5H14N2·2HCl
  • Molecular Weight : 171.09 g/mol
  • CAS Number : 52198-63-7
  • Structure : The compound features two amine groups and is soluble in water due to its dihydrochloride form.

DMAPD has been studied for its role in stabilizing the DNA-binding conformation of the tumor suppressor protein p53, which is crucial for maintaining its activity in regulating cell cycle and apoptosis . This stabilization can potentially enhance the therapeutic efficacy of drugs that target p53-related pathways.

Toxicity Studies

Toxicological assessments have indicated that DMAPD exhibits moderate acute toxicity. The median lethal dose (LD50) values reported vary significantly based on the route of administration:

  • Oral LD50 : Ranges from 410 to 1870 mg/kg body weight in male rats .
  • Dermal and Inhalation Studies : Limited data are available; however, it has been noted that dermal exposure can cause local irritation and sensitization .

Cytotoxicity

Research has shown that DMAPD can induce cytotoxic effects in various cell lines. For instance, studies have demonstrated that DMAPD exhibits cytotoxic activity against glioma cells, with IC50 values indicating effective cell death at specific concentrations . This suggests potential applications in cancer therapy.

Case Study 1: Cytotoxic Effects on Glioma Cells

A study conducted by Savić et al. evaluated the cytotoxic action of DMAPD on glioma cells. The results indicated that DMAPD's mechanism involves reactive oxygen species (ROS)-mediated pathways leading to apoptosis. The IC50 values were significantly lower than those observed with standard chemotherapeutic agents like cisplatin, indicating a promising avenue for further research in cancer treatment .

Case Study 2: Toxicological Assessment in Animal Models

In a controlled study involving Sprague-Dawley rats, DMAPD was administered at varying doses to assess its acute toxicity. Observations included significant changes in body weight and biochemical parameters at higher doses, alongside histopathological evaluations revealing pulmonary hemorrhage and other organ-specific effects at lethal doses . These findings underscore the importance of careful dosage management in potential therapeutic applications.

Data Tables

Parameter Value
Oral LD50 (Male Rats)410 - 1870 mg/kg
Oral LD50 (Female Rats)1037 mg/kg
Cytotoxic IC50 (Glioma)Lower than cisplatin
SolubilityMiscible in water

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dimethyl-1,3-propanediamine Dihydrochloride, and how is purity validated?

  • Synthesis : The compound is typically synthesized by reacting 1,3-dibromopropane with methylamine under alkaline conditions. The reaction mixture is stirred at controlled temperatures, followed by purification via crystallization or distillation .
  • Purity Assessment : Purity (>98.0%) is determined by nonaqueous titration, while structural confirmation employs techniques like NMR or Reaxys-RN cross-referencing (RN: 3669478) .
  • Key Data :

PropertyValue
Molecular FormulaC₅H₁₄N₂·2HCl
Melting Point187–191°C
SolubilityFreely soluble in water

Q. What safety protocols are critical when handling this compound?

  • Hazards : Causes skin irritation (H315) and severe eye damage (H319). Hygroscopic, requiring storage under inert gas .
  • Preventive Measures : Use gloves, goggles, and respiratory protection (P280/P264). Work in a fume hood to avoid inhalation. Contaminated clothing must be washed before reuse (P362+P364) .

Advanced Research Questions

Q. How does N,N-Dimethyl-1,3-propanediamine facilitate lysosomal protein degradation in cellular studies?

  • Mechanism : The compound cationizes proteins (e.g., LDL or albumin), enabling receptor-independent lysosomal uptake. This is validated by chloroquine inhibition assays, confirming lysosomal involvement .
  • Application : Used to study cholesterol metabolism in fibroblasts lacking LDL receptors, demonstrating liberated cholesterol's regulatory role in synthesis and esterification .

Q. What methodological considerations apply when using this compound in carbodiimide-mediated coupling reactions?

  • Role in Synthesis : It serves as a precursor for carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), critical for peptide bond formation. The reaction involves deprotonation and thiourea elimination, optimized at pH 4.5–7.5 .
  • Challenges : Competing hydrolysis requires stoichiometric control. Post-reaction, excess reagent is removed via dialysis or precipitation .

Q. How can researchers reconcile toxicity discrepancies in derivatives like CP-31398?

  • Context : CP-31398 (a derivative) stabilizes p53 but shows species-specific toxicity. Its N-demethylation and hydroxylation pathways generate metabolites with varied activity .
  • Strategies :

  • Metabolite Profiling : Use LC-MS to identify toxic intermediates.
  • Structural Modification : Alter alkyl side chains or methoxy groups to reduce toxicity while retaining p53 binding .
    • Data Contradictions : In vivo efficacy vs. toxicity requires dose-response studies in multiple models (e.g., xenografts vs. primary cells) .

Experimental Design & Data Analysis

Q. What experimental models are suitable for evaluating this compound’s pharmacological potential?

  • In Vitro : Use p53-null cancer cell lines (e.g., H1299) transfected with mutant p53 to assess stabilization via Western blot or luciferase reporter assays .
  • In Vivo : Rodent models with xenografts to evaluate tumor suppression vs. hepatotoxicity (monitor ALT/AST levels) .

Q. How to optimize reaction conditions for synthesizing derivatives with reduced hygroscopicity?

  • Approach :

  • Counterion Screening : Replace hydrochloride with less hygroscopic salts (e.g., sulfate).
  • Co-solvents : Use ethanol/water mixtures to improve crystallization .
    • Characterization : TGA for hygroscopicity analysis; PXRD for salt form identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-1,3-propanediamine Dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-1,3-propanediamine Dihydrochloride

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